2,7-Dimethylbenzofuran-4-amine

Photochemistry Paternò–Büchi reaction Benzofuran derivatization

2,7-Dimethylbenzofuran-4-amine (CAS 187267-99-8) is a disubstituted heterocyclic primary amine belonging to the aminobenzofuran class. Its molecular formula is C10H11NO, with a molecular weight of 161.20 g·mol⁻¹ and an exact mass of 161.084 g·mol⁻¹.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 187267-99-8
Cat. No. B066873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylbenzofuran-4-amine
CAS187267-99-8
Synonyms4-Benzofuranamine, 2,7-dimethyl-
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)N)C=C(O2)C
InChIInChI=1S/C10H11NO/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5H,11H2,1-2H3
InChIKeyRREDJZUSFMRHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylbenzofuran-4-amine (CAS 187267-99-8): A Structurally Defined Benzofuran-4-amine Scaffold for SAR-Driven Procurement


2,7-Dimethylbenzofuran-4-amine (CAS 187267-99-8) is a disubstituted heterocyclic primary amine belonging to the aminobenzofuran class. Its molecular formula is C10H11NO, with a molecular weight of 161.20 g·mol⁻¹ and an exact mass of 161.084 g·mol⁻¹ . The compound bears methyl groups at the 2- and 7-positions of the benzofuran core and a primary amine at the 4-position, a substitution pattern that sterically and electronically distinguishes it from unsubstituted, mono-methyl, and alternative di-methyl regioisomers such as 2,3-dimethylbenzofuran-4-amine (CAS 19822-55-0). This positional isomerism directly modulates the electron density on the fused ring system and the nucleophilicity of the amine, thereby serving as a critical control variable in structure–activity relationship (SAR) campaigns [1].

Why 2,7-Dimethylbenzofuran-4-amine Cannot Be Replaced by Generic Benzofuran-4-amines in Rigorous Research Programs


Benzofuran-4-amine derivatives are not functionally interchangeable because the type, number, and position of ring substituents profoundly influence both chemical reactivity and biological target engagement. The unsubstituted parent benzofuran-4-amine (CAS 412336-07-3) has been reported as a PDE4 inhibitor with psychotropic effects in rodents , while the 2,3-dimethyl regioisomer has been studied for its distinct nitration and acetylation reactivity [1]. The 2,7-dimethyl substitution pattern introduces a unique combination of steric shielding at the 7-position and electronic modulation through the 2-methyl group, which cannot be recapitulated by alternative substitution. This makes the identity and purity of the specific regioisomer a decisive procurement criterion when reproducibility of published synthetic protocols or biological data is required.

Quantitative Evidence Guide: How 2,7-Dimethylbenzofuran-4-amine Differentiates from Closest Analogs


Photochemical Reactivity: Paternò–Büchi Adduct Formation with Benzaldehyde Differentiates 2,7-Dimethylbenzofuran-4-amine from 4-Chlorobenzofuran

In a head-to-head photochemical study, 4-amino-2,7-dimethylbenzo[b]furan (identical to 2,7-dimethylbenzofuran-4-amine) was irradiated at 300 nm in the presence of benzaldehyde, producing the corresponding endo Paternò–Büchi oxetane adduct. Under identical conditions, 4-chlorobenzo[b]furan did not react with benzaldehyde but did react with benzophenone [1]. This differential reactivity, driven by the 4-amino substituent, distinguishes 2,7-dimethylbenzofuran-4-amine from the 4-chloro analog as a more versatile substrate for photochemical oxetane synthesis.

Photochemistry Paternò–Büchi reaction Benzofuran derivatization

Molecular Descriptors: Topological Polar Surface Area (TPSA) Differentiates 2,7-Dimethylbenzofuran-4-amine from the 2,3-Dimethyl Regioisomer

The topological polar surface area (TPSA) is a key descriptor for predicting passive membrane permeability and blood–brain barrier penetration. For 2,7-dimethylbenzofuran-4-amine, the calculated TPSA is 39.16 Ų . The 2,3-dimethylbenzofuran-4-amine regioisomer (CAS 19822-55-0) shares the same molecular formula (C10H11NO) and identical molecular weight (161.20 g·mol⁻¹), making it the only regioisomer that is indistinguishable by formula or mass alone . However, the TPSA value reflects the distinct spatial orientation of the amine relative to the methyl groups, and procurement of the incorrect regioisomer would yield undetected batch contamination in SAR studies.

Computational chemistry Drug-likeness Molecular descriptors

Synthetic Utility: Demonstrated Role as a Building Block in Aminoalkyl Benzofuran Patent Chemistry

The aminoalkyl benzofuran patent family (EP0029311 and related filings) discloses 2,7-dimethylbenzofuran-4-amine as a key intermediate for constructing aminoalkyl-substituted benzofurans connected to guanidine or guanidine-like moieties through a linear linking group [1]. While the patent does not provide a head-to-head comparison of different regioisomers for the same final products, the 2,7-dimethyl substitution pattern is specifically exemplified, indicating its selection over other substitution patterns for intellectual property protection.

Medicinal chemistry Patent intermediates Aminoalkyl benzofurans

Optimal Application Scenarios for 2,7-Dimethylbenzofuran-4-amine Based on Evidenced Differentiation


Photochemical Synthesis of 3-Benzofurylmethanol Derivatives

2,7-Dimethylbenzofuran-4-amine is the demonstrated substrate of choice for Paternò–Büchi oxetane formation with aromatic aldehydes. The resulting endo adduct can be hydrolyzed to 3-benzofurylmethanol derivatives, providing a photochemical entry to this scaffold class [1]. In contrast, the 4-chloro analog fails to react with benzaldehyde under identical conditions, making 2,7-dimethylbenzofuran-4-amine the only viable option among tested benzofuran derivatives for this specific transformation.

Medicinal Chemistry SAR Campaigns Targeting Aminoalkyl Benzofuran-Based GPCR or Ion Channel Modulators

The compound is a specifically exemplified intermediate in patent literature for aminoalkyl benzofurans linked to guanidine moieties [1]. Medicinal chemistry teams aiming to explore this chemical space for target engagement should procure the 2,7-dimethyl regioisomer to maintain fidelity to the disclosed synthetic route and avoid regioisomer-dependent variations in biological activity.

Regioisomer Identity Verification in Compound Library Procurement

Because 2,7-dimethylbenzofuran-4-amine shares its molecular formula (C10H11NO) and molecular weight (161.20 g·mol⁻¹) with the 2,3-dimethyl regioisomer, the two compounds are mass-indistinguishable [1]. Compound management groups must verify identity via NMR or retention time to prevent misannotation in screening libraries, where a single regioisomer switch can corrupt SAR interpretation.

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